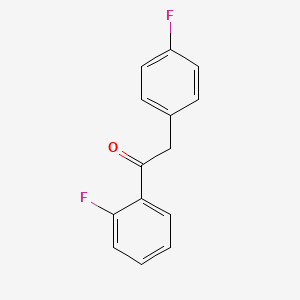

1-(2-Fluorophenyl)-2-(4-fluorophenyl)ethanone

Descripción general

Descripción

1-(2-Fluorophenyl)-2-(4-fluorophenyl)ethanone is an organic compound that features two fluorine-substituted phenyl groups attached to an ethanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2-Fluorophenyl)-2-(4-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-fluorobenzoyl chloride reacts with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Fluorophenyl)-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 2-fluorobenzoic acid and 4-fluorobenzoic acid.

Reduction: Formation of 1-(2-fluorophenyl)-2-(4-fluorophenyl)ethanol.

Substitution: Formation of substituted phenyl ethanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development

1-(2-Fluorophenyl)-2-(4-fluorophenyl)ethanone serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to enhance the efficacy and safety profiles of drugs, particularly in the development of anti-inflammatory and analgesic medications. The presence of fluorine atoms contributes to improved metabolic stability and bioavailability of these compounds .

2. Antioxidant Research

The compound exhibits notable antioxidant properties, making it valuable in studies aimed at mitigating oxidative stress within biological systems. This aspect is particularly relevant for developing treatments for chronic diseases, where oxidative damage plays a critical role .

Material Science Applications

1. Advanced Materials

In material science, this compound is utilized in formulating advanced materials, including polymers and coatings. Its unique electronic properties, influenced by the fluorine substituents, enhance thermal stability and chemical resistance, which are essential for applications in electronics and protective coatings .

Biochemical Applications

1. Enzyme Activity Studies

The compound is employed in biochemical assays to investigate enzyme activity and inhibition. Such studies provide insights into metabolic pathways and potential therapeutic targets, thereby facilitating the discovery of new drugs and treatment strategies .

Case Study 1: Anti-Inflammatory Drug Development

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro. The researchers synthesized several analogs and evaluated their effects on inflammatory markers in cell cultures, finding that specific modifications to the compound's structure enhanced its potency against inflammation .

Case Study 2: Antioxidant Efficacy

Research conducted on the antioxidant properties of this compound showed that it effectively reduced oxidative stress markers in animal models. The study highlighted its potential as a therapeutic agent for diseases characterized by oxidative damage, such as neurodegenerative disorders .

Summary Table of Applications

| Field | Application | Impact |

|---|---|---|

| Pharmaceutical | Drug development (anti-inflammatory agents) | Enhances efficacy and safety profiles |

| Pharmaceutical | Antioxidant research | Mitigates oxidative stress in chronic diseases |

| Material Science | Advanced materials (polymers, coatings) | Improves thermal stability and chemical resistance |

| Biochemical | Enzyme activity studies | Insights into metabolic pathways and drug targets |

Mecanismo De Acción

The mechanism of action of 1-(2-Fluorophenyl)-2-(4-fluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-Chlorophenyl)-2-(4-chlorophenyl)ethanone

- 1-(2-Bromophenyl)-2-(4-bromophenyl)ethanone

- 1-(2-Methylphenyl)-2-(4-methylphenyl)ethanone

Uniqueness

1-(2-Fluorophenyl)-2-(4-fluorophenyl)ethanone is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Actividad Biológica

1-(2-Fluorophenyl)-2-(4-fluorophenyl)ethanone, also known as B1465818, is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroacetophenone with 4-fluorobenzaldehyde under basic conditions. The reaction is carried out in ethanol with sodium hydroxide as a catalyst, resulting in a high yield of the desired product. The compound can be purified through recrystallization from dimethylformamide, yielding colorless crystals suitable for characterization via spectroscopic methods such as IR and NMR .

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its effects on cancer cell lines and other biological systems.

Antiproliferative Effects

Research has shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, studies indicate that it can induce apoptosis and inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The IC50 values for various cancer cell lines have been reported, demonstrating its potency as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.75 | Inhibition of tubulin polymerization |

| A549 | 0.45 | Induction of apoptosis through intrinsic pathway |

| HT-29 | 1.00 | Cell cycle arrest in G2/M phase |

The mechanisms underlying the biological activity of this compound involve several pathways:

- Tubulin Inhibition : The compound interferes with microtubule dynamics by binding to tubulin, preventing its polymerization, which is crucial for mitotic spindle formation during cell division.

- Apoptosis Induction : It activates the intrinsic apoptotic pathway, leading to mitochondrial depolarization and caspase activation .

- Cell Cycle Arrest : By blocking progression through the G2/M checkpoint, the compound effectively halts cancer cell proliferation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Zebrafish Model : In vivo studies using zebrafish demonstrated that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to controls .

- In Vitro Studies : Laboratory experiments showed that this compound significantly inhibited the growth of various cancer cell lines, confirming its potential as a therapeutic agent .

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPFFDFOPCXQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.